7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

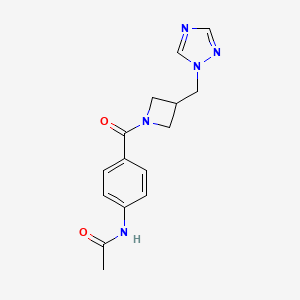

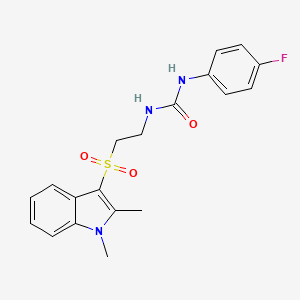

7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClNO. It has a molecular weight of 197.66 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at room temperature in a dark place .Applications De Recherche Scientifique

Chemosensing Applications

One study highlights the characterization of a compound related to 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline, specifically 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, as a selective chemosensor for cadmium ions (Cd^2+). This compound exhibits a significant increase in fluorescence upon binding to Cd^2+, making it useful for detecting Cd^2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antitumor Activity

Methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives have been synthesized and evaluated for cytostatic activity. The study found that specific derivatives exhibit significant inhibition of cell proliferation in vitro, suggesting potential antitumor applications (Ambros et al., 1988).

Antimicrobial and Anti-corrosion Properties

Another study focuses on the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in an acidic medium. It reveals that these compounds, including derivatives related to this compound, act as effective cathodic inhibitors, thereby offering protection against corrosion. This has implications for industrial applications where metal preservation is critical (Douche et al., 2020).

Synthesis and Structural Analysis

The synthesis and structural analysis of various derivatives of this compound provide insights into their potential applications in drug design and development. For instance, the synthesis of 4-Chloro-8-methoxyquinoline through a series of reactions including condensation, cyclization, hydrolysis, decarboxylation, and chlorination, offers a foundational approach for developing compounds with enhanced biological activity (Jiang Jia-mei, 2010).

Orientations Futures

The future directions for research on 7-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline could include exploring its potential biological activities and developing new synthetic methods for its preparation. Given the importance of tetrahydroquinolines in medicinal chemistry, there is likely to be ongoing interest in this compound .

Mécanisme D'action

Target of Action

It is known that tetrahydroquinoline analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Tetrahydroquinoline analogs are known to interact with their targets, leading to changes that result in their biological activity .

Biochemical Pathways

Tetrahydroquinoline analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Tetrahydroquinoline analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Propriétés

IUPAC Name |

7-chloro-8-methoxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISGZPHOXRERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2982706.png)

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)

![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)

![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)

![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)